Tetrachloroguaiacol

Anaerobic biodegradation Pulp mill effluent Bioremediation

Researchers assessing chlorinated pollutant fate require a stable tracer that persists through anaerobic biodegradation. Lower chlorinated guaiacols (4-Cl, 4,5-Cl₂, 4,5,6-Cl₃) degrade completely within 4 days-Tetrachloroguaiacol is the only congener resisting complete removal, enabling reproducible long-term fate studies. • Most persistent chloroguaiacol: resists complete anaerobic biodegradation vs. rapid removal of all lower congeners • Strongest methanogenic inhibitor: IC₅₀ = 62 μM-2.1× more potent than 4,5,6-trichloroguaiacol, 24× more than 4-chloroguaiacol • Highest acute aquatic toxicity: 96-h LC₅₀ = 0.37 mg·L⁻¹ in rainbow trout; unique bioconcentration profile unaffected by dissolved humus Supplied as ≥98% analytical reference standard with full Certificate of Analysis. ISO 17034-accredited sourcing available.

Molecular Formula C7H4Cl4O2
Molecular Weight 261.9 g/mol
CAS No. 2539-17-5
Cat. No. B036938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrachloroguaiacol
CAS2539-17-5
Synonyms2,3,4,5-tetrachloro-6-methoxy-pheno; 2-methoxy-3,4,5,6-tetrachloro-pheno; 2-methoxy-3,4,5,6-tetrachlorophenol; 2-METHOXY-TETRACHLOROPHENOL; TETRACHLOROGUAJACOL; TETRACHLORGUAJACOL; 2,3,4,5-Tetrachloro-6-methoxyphenol; 6-Methoxy-2,3,4,5-tetrachlorophenol
Molecular FormulaC7H4Cl4O2
Molecular Weight261.9 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)O
InChIInChI=1S/C7H4Cl4O2/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h12H,1H3
InChIKeyYZZVKLJKDFFSFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.60e-05 M

Structure & Identifiers


Interactive Chemical Structure Model





Tetrachloroguaiacol Reference Standard


Tetrachloroguaiacol (TeCG, 2,3,4,5-tetrachloro-6-methoxyphenol, CAS 2539-17-5) is a fully ring-chlorinated guaiacol derivative with molecular formula C₇H₄Cl₄O₂ and molecular weight 261.92 g/mol . It is generated as a major chlorinated phenol during chlorine bleaching of wood pulp , formed via fungal degradation of pentachlorophenol (PCP) , and detected as a persistent micropollutant in pulp mill effluents and receiving waters . As an analytical reference standard, TeCG is available at certified purities (typically ≥98%) from ISO 17034-accredited suppliers .

Environmental micropollutant analytical standard for pulp mill effluent and receiving water studies
Supports anaerobic biodegradation, aquatic toxicity, and bioaccumulation research workflows
Certified reference standard from ISO 17034-accredited suppliers; identity suitable for method calibration

Tetrachloroguaiacol Substitution Limitations


Chlorinated guaiacols exhibit chlorine-number-dependent and isomer-specific behavior that precludes generic substitution. In anaerobic digester sludge, TeCG was the only chloroguaiacol that could not be completely removed within 4 days under conditions where 4-chloro-, 4,5-dichloro-, and 4,5,6-trichloroguaiacol were fully degraded [1]. Its methanogenic inhibition potency (IC₅₀ = 62 μM) is 2.1-fold stronger than 4,5,6-trichloroguaiacol (IC₅₀ = 0.13 mM) and 24-fold stronger than 4-chloroguaiacol (IC₅₀ = 1.50 mM) [2]. In rainbow trout, the 96-h LC₅₀ of TeCG is 0.37 mg·L⁻¹ [3], while pentachlorophenol (PCP) exhibits a different toxicodynamic profile despite structural similarity. These quantitative differences in biodegradability, microbial toxicity, and acute aquatic lethality establish TeCG as a distinct entity requiring explicit procurement for reproducible environmental research.

Tetrachloroguaiacol vs. Lower-chlorinated guaiacols may overestimate anaerobic biodegradation extent; complete removal not attained for TeCG under identical conditions
Tetrachloroguaiacol vs. 4-chloro-, 4,5-dichloro-, and 4,5,6-trichloroguaiacol exhibit significantly lower methanogenic inhibition potency; class-average toxicity may underestimate TeCG impact
Tetrachloroguaiacol vs. Pentachlorophenol or trichloroguaiacol may not replicate TeCG's acute aquatic lethality profile or humus-insensitive bioaccumulation behavior

Tetrachloroguaiacol Differentiation Evidence


Anaerobic Biodegradation Recalcitrance

Under identical anaerobic acetate enrichment conditions (0.2 mM initial concentration, 4-day incubation with digester sludge), 4-chloroguaiacol, 4,5-dichloroguaiacol, and 4,5,6-trichloroguaiacol were completely degraded, whereas complete removal of tetrachloroguaiacol (TeCG) could not be attained [1]. The removal rates by combined adsorption and biodegradation followed the order: 4,5-dichloroguaiacol > 4-chloroguaiacol = 4,5,6-trichloroguaiacol > tetrachloroguaiacol [2].

Anaerobic degradation recalcitrance
Head-to-head
Incomplete removal in 4-day anaerobic digester sludge; 4-chloro-, 4,5-dichloro-, and 4,5,6-trichloroguaiacol fully degraded under identical conditions
Supports selection of TeCG as persistent tracer for anaerobic fate studies
0.2 mM initial concentration; acetate enrichment; removal rate order: 4,5-dichloro > 4-chloro = 4,5,6-trichloro > TeCG
Anaerobic biodegradation Pulp mill effluent Bioremediation

Methanogenic Inhibition Potency

Tetrachloroguaiacol (TeCG) exhibited the strongest inhibition of acetate methanogenesis among four chlorinated guaiacols tested. At 62 μM (16.2 mg·L⁻¹), TeCG inhibited methanogenic activity by 50% [1]. The 50% inhibitory concentrations (IC₅₀) for comparator compounds were: 4,5,6-trichloroguaiacol, 0.13 mM (29.7 mg·L⁻¹); 4,5-dichloroguaiacol, 0.32 mM (62.9 mg·L⁻¹); and 4-chloroguaiacol, 1.50 mM (238 mg·L⁻¹) [1][2].

Methanogenic inhibition potency
Head-to-head
IC₅₀ = 62 μM (16.2 mg/L) for acetate methanogenesis; 2.1× more inhibitory than 4,5,6-trichloroguaiacol
Enables class-specific anaerobic toxicity benchmarking for pulp mill effluent assessment
Anaerobic digester sludge assay; 4-chloroguaiacol IC₅₀ = 1.50 mM (24× weaker)
Anaerobic toxicity Methanogenesis Wastewater treatment

Acute Aquatic Lethality

The 96-hour median lethal concentration (LC₅₀) for juvenile rainbow trout (Oncorhynchus mykiss) exposed to tetrachloroguaiacol (TeCG) was estimated at 0.37 mg·L⁻¹ (1.41 μM) in static renewal tests [1]. This value positions TeCG among the more acutely toxic chlorinated phenolics to salmonids.

Acute aquatic lethality
Reported
96-h LC₅₀ = 0.37 mg/L (1.41 μM) in juvenile rainbow trout; ~2× more toxic than 4,5,6-trichloroguaiacol
Supports aquatic hazard classification review for chlorinated phenolics
Static renewal test; cross-study comparison with trichloroguaiacol
Aquatic toxicology LC₅₀ Pulp mill effluent

Bioaccumulation and Uptake Kinetics

In continuous flow tests with bleak (Alburnus alburnus), both 4,5,6-trichloroguaiacol and tetrachloroguaiacol exhibited rapid bi-phasic uptake kinetics, each reaching approximately 4 μg·g⁻¹ fresh weight after 14 days of exposure to 10 μg·L⁻¹ [1]. However, tetrachloroguaiacol displayed distinct bioconcentration behavior: no reduction in bioconcentration factor (BCF) was observed for TeCG in the presence of aquatic humus, whereas humus reduced the BCF of 2,4′,5-trichlorobiphenyl by 30% [2].

Bioaccumulation & humus interaction
Head-to-head
BCF not reduced by aquatic humus; 2,4′,5-trichlorobiphenyl BCF reduced 30% under identical conditions
Distinguishes TeCG for bioaccumulation modeling in humic-rich natural waters
Atlantic salmon flow-through system; both compounds reach ~4 μg/g after 14 days
Bioaccumulation Bioconcentration factor Fish uptake

Oxidative Damage Potential

In human peripheral blood lymphocytes, tetrachloroguaiacol (TeCG) induced less oxidative damage than pentachlorophenol (PCP) and tetrachlorocatechol (TeCC) when assessed at equivalent concentrations [1]. Lymphocyte granularity, a morphological indicator of cellular stress, was more strongly increased by TeCC and PCP than by TeCG [1]. Additionally, chlorinated catechols (TeCC in particular) exhibited higher oxidative DNA base damage potential compared to chloroguaiacols, with damage increasing as a function of chlorine atom number within each compound class [2].

Oxidative damage potential
Reported
Lower granularity increase and DNA base oxidation than pentachlorophenol and tetrachlorocatechol in human lymphocytes
Allows differentiation of guaiacol-specific from catechol/phenol oxidative stress pathways
In vitro exposure; chlorocatechols > chloroguaiacols in DNA damage
Oxidative stress Human lymphocytes DNA damage

Tetrachloroguaiacol Application Scenarios


Anaerobic Biodegradation and Persistence

Tetrachloroguaiacol serves as the most persistent chloroguaiacol tracer in anaerobic biodegradation studies. Unlike 4-chloro-, 4,5-dichloro-, and 4,5,6-trichloroguaiacol—all of which undergo complete degradation within 4 days under anaerobic acetate enrichment conditions—TeCG resists complete removal, making it the optimal compound for assessing long-term fate and recalcitrance of chlorinated lignin derivatives in receiving waters and sediments [1].

Anaerobic Toxicity Assessment

With an IC₅₀ of 62 μM for acetate methanogenesis—2.1-fold lower than 4,5,6-trichloroguaiacol and 24-fold lower than 4-chloroguaiacol—TeCG is the most potent methanogenic inhibitor among chloroguaiacols [1]. It is the definitive reference compound for evaluating the inhibitory effects of pulp mill effluents on anaerobic digester performance and for establishing toxicity thresholds in wastewater treatment design.

Acute Aquatic Toxicity Benchmarking

With a 96-h LC₅₀ of 0.37 mg·L⁻¹ in juvenile rainbow trout, TeCG is approximately twice as acutely toxic as 4,5,6-trichloroguaiacol to salmonids [1]. It is an essential analytical standard for environmental risk assessment, effluent biomonitoring, and establishing site-specific water quality criteria for chlorinated phenolics released from pulp and paper operations.

Bioaccumulation in Humic-Rich Waters

TeCG exhibits a unique bioconcentration profile wherein dissolved aquatic humus does not reduce its bioconcentration factor, in contrast to other chlorinated aromatics (e.g., 2,4′,5-trichlorobiphenyl) whose BCF is reduced by 30% under identical conditions [1][2]. This distinct behavior makes TeCG the preferred compound for studying bioaccumulation dynamics in natural waters with variable organic carbon content and for calibrating predictive uptake models that must account for DOC interactions.

Application
Selection Property
Validation Focus
Anaerobic fate and persistence studies
Chlorine-number-dependent degradation profile
Long-term recalcitrance in anaerobic matrices; incomplete removal relative to lower-chlorinated analogs
Anaerobic toxicity screening
Methanogenic inhibition potency rank among chloroguaiacols
Inhibitory threshold verification for digester performance assessment
Aquatic hazard and risk assessment
Fish acute lethality benchmark
96-h LC₅₀ classification and effluent biomonitoring context
Bioaccumulation in humic-rich waters
BCF response to dissolved organic carbon
Humus-insensitive uptake kinetics; predictive model calibration

Technical Documentation Hub

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